5-Amino-4-methoxy-2-methylphenol
Description
Properties
CAS No. |
137290-78-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-amino-4-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4,10H,9H2,1-2H3 |
InChI Key |
MUHQJMUYRYHUIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)N)OC |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)OC |
Synonyms |
Phenol, 5-amino-4-methoxy-2-methyl- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-4-methoxy-2-methylphenol can be synthesized through several methods. One common approach involves the nitration of 4-methoxy-2-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
5-Amino-4-methoxy-2-methylphenol serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly important in the production of:
- Dyes : The compound is integral to the formulation of azo dyes, which are widely used in textiles due to their vibrant colors and stability.
- Pharmaceuticals : Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties .
Biological Studies
In biological research, this compound is utilized to investigate:
- Enzyme Inhibition : The compound's amino group can form hydrogen bonds with active sites on enzymes, making it valuable for studying enzyme kinetics and inhibition mechanisms.
- Protein Interactions : Its interactions with proteins can provide insights into molecular recognition processes, which are essential for drug design.
Dye Manufacturing
The compound is a key intermediate in producing various dyes. Its ability to couple with other chemical agents facilitates the creation of stable colorants used in textiles and other materials. The dyeing process often combines it with oxidizing agents to develop pigments that adhere well to fibers .
Polymer Production
This compound is also employed in producing polymers and resins that possess specialized properties such as enhanced durability and resistance to environmental factors. This application is particularly relevant in industries focused on coatings and adhesives.
Case Study 1: Dye Production
In a study examining the synthesis of azo dyes, this compound was used as a coupling agent with diazonium salts to produce high-performance dyes. The resulting products exhibited excellent fastness properties, making them suitable for commercial textile applications.
Case Study 2: Pharmaceutical Development
Research into the pharmacological effects of derivatives of this compound demonstrated potential anti-inflammatory activity. In vitro studies showed that certain derivatives could inhibit cyclooxygenase enzymes, suggesting their utility as non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 5-Amino-4-methoxy-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Molecular Properties :
- Inferred Molecular Formula: C₈H₁₁NO₂ (based on substituent analysis).
- Molecular Weight : ~153.18 g/mol (calculated).
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights critical differences between 5-Amino-4-methoxy-2-methylphenol and related aminophenol derivatives:
Performance in Hair Dye Formulations
- This compound: Provides medium-intensity shades (e.g., golden-brown) with superior wash-fastness due to methoxy stabilization .
- 2-Amino-5-methylphenol: Yields lighter shades (e.g., blond) but requires higher concentrations (~3%) for efficacy .
Research and Regulatory Insights
- Nitro-substituted derivatives are strictly research-grade due to toxicity .
- Market Availability: this compound is marketed by cosmetic giants (e.g., Henkel KGaA) under proprietary formulations . 2-Amino-5-methylphenol is widely available as a cost-effective dye intermediate .
Q & A
Q. What are the recommended methodologies for synthesizing 5-Amino-4-methoxy-2-methylphenol, and how do reaction conditions influence yield?
Answer: A common synthetic route involves the reduction of nitro precursors. For example, this compound can be synthesized via catalytic hydrogenation of its nitro analog (e.g., 5-Nitro-4-methoxy-2-methylphenol) using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 1–3 atm pressure. Alternatively, sodium borohydride (NaBH₄) in ethanol at 60–80°C may reduce intermediate Schiff bases. Key factors include:
Q. What are the critical safety precautions for handling this compound in laboratory settings?
Answer: Based on safety data sheets (SDS) for analogous aminophenols:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H319: causes serious eye irritation).
- Ventilation : Use fume hoods to avoid inhalation exposure (P264: wash hands after handling).
- First-aid measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
Q. How can researchers purify this compound to >95% purity, and what analytical techniques validate purity?
Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to isolate crystals.
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) as eluent.
- Validation :
- HPLC : C18 column, UV detection at 254 nm.
- NMR : Confirm absence of methoxy group splitting (δ 3.8–4.0 ppm for -OCH₃).
- Mass spectrometry : Expected [M+H]⁺ peak at m/z 168.1 .
Advanced Research Questions
Q. How do researchers resolve contradictions in toxicity data for this compound across different studies?
Answer: Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo) or impurity profiles. To address this:
- Reproduce assays : Use OECD-compliant protocols (e.g., OECD TG 439 for skin irritation).
- Control impurities : Quantify by-products (e.g., chlorinated analogs) via GC-MS.
- Reference frameworks : Cross-check with IFRA Standards for structurally similar compounds (e.g., 2-Methoxy-4-methylphenol’s NOAEL of 10 mg/kg/day) .
Q. What mechanistic insights exist for this compound’s interaction with cytochrome P450 enzymes?
Answer: Studies on related aminophenols suggest:
- Substrate binding : The methoxy group may hinder binding to CYP3A4’s heme iron.
- Metabolic pathways : Demethylation at the 4-methoxy position generates reactive quinone intermediates, detectable via LC-MS/MS.
- Experimental design : Use human liver microsomes (HLMs) with NADPH cofactor and monitor metabolites at pH 7.4, 37°C .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
Answer:
- Software tools : Employ Gaussian 16 with DFT/B3LYP/6-311+G(d,p) basis set.
- Protonation states : Calculate pKa via COSMO-RS (predicted pKa ~9.2 for the amine group).
- Degradation pathways : Simulate hydrolysis of the methoxy group at pH < 2 or >12, validated by accelerated stability testing (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
